Clorhidrato de 2-fenilpropan-1-amina

Descripción general

Descripción

BMPEA (clorhidrato), también conocido como clorhidrato de beta-metilfenetilamina, es un compuesto orgánico que pertenece a la clase de las fenetilaminas. Es un isómero posicional de la anfetamina, compartiendo algunas propiedades farmacológicas con ella. BMPEA (clorhidrato) se ha encontrado en ciertos suplementos dietéticos y es conocido por sus efectos estimulantes .

Aplicaciones Científicas De Investigación

BMPEA (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como material de referencia en química analítica para el desarrollo de métodos de detección.

Biología: Se estudia por sus efectos en los receptores asociados a las aminas traza, en particular el TAAR1.

Medicina: Se investiga por sus posibles efectos estimulantes y se compara con otras fenetilaminas.

Safety and Hazards

2-Phenylpropan-1-amine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .

Mecanismo De Acción

BMPEA (clorhidrato) ejerce sus efectos principalmente a través del agonismo del receptor humano 1 asociado a las aminas traza (TAAR1). Este receptor participa en la modulación de la liberación de neurotransmisores y se ha relacionado con los efectos estimulantes. La interacción del compuesto con TAAR1 conduce a un aumento de la liberación de monoaminas como la dopamina, la noradrenalina y la serotonina, contribuyendo a sus propiedades estimulantes .

Análisis Bioquímico

Biochemical Properties

2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-Phenylpropan-1-amine hydrochloride inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .

Cellular Effects

2-Phenylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .

Molecular Mechanism

The molecular mechanism of 2-Phenylpropan-1-amine hydrochloride involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, 2-Phenylpropan-1-amine hydrochloride can inhibit the reuptake of norepinephrine, further prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylpropan-1-amine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2-Phenylpropan-1-amine hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of 2-Phenylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

2-Phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Phenylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .

Subcellular Localization

The subcellular localization of 2-Phenylpropan-1-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BMPEA (clorhidrato) se puede sintetizar mediante la hidrogenación catalítica del 2-fenilpropionitrilo. La reacción implica el uso de paladio sobre carbono (Pd/C) como catalizador en etanol anhidro puro, con tres equivalentes de ácido clorhídrico. El producto final se extrae como sal de clorhidrato, que tiene un punto de fusión de 123-124°C .

Métodos de Producción Industrial

Los métodos de producción industrial para BMPEA (clorhidrato) no están bien documentados en la literatura. la síntesis generalmente implica técnicas estándar de síntesis orgánica, incluyendo la hidrogenación catalítica y los procesos de extracción, que pueden ampliarse para fines industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

BMPEA (clorhidrato) experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas secundarias.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo amino.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo para las reacciones de sustitución.

Principales Productos Formados

Oxidación: Cetonas o ácidos carboxílicos.

Reducción: Aminas secundarias.

Sustitución: Derivados alquilados o acilados de BMPEA.

Comparación Con Compuestos Similares

BMPEA (clorhidrato) es similar a otras fenetilaminas, en particular la anfetamina. es único en su isómero posicional específico y en su interacción con TAAR1. Otros compuestos similares incluyen:

Anfetamina: Comparte propiedades estimulantes pero tiene un isómero posicional diferente.

Fenetilamina: El compuesto principal de la clase, con efectos estimulantes menos pronunciados.

Metanfetamina: Un estimulante más potente con una estructura química diferente.

BMPEA (clorhidrato) destaca por sus interacciones específicas con los receptores y su presencia en ciertos suplementos dietéticos, lo que ha llevado a un escrutinio regulatorio .

Propiedades

IUPAC Name |

2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942557 | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20388-87-8, 52991-03-4 | |

| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

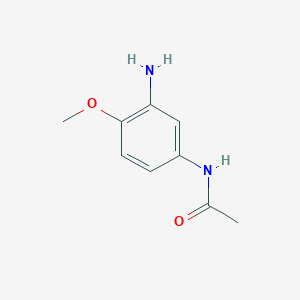

![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)